3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride
Description
3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride (molecular formula: C₁₇H₂₇BrClNO; molecular weight: 376.76 g/mol) is a halogenated piperidine derivative featuring a phenoxyethyl side chain substituted with bromo and tert-butyl groups . The compound’s structure comprises a piperidine ring linked via an ethyl spacer to a 2-bromo-4-(tert-butyl)phenoxy moiety, with the hydrochloride salt enhancing its solubility in polar solvents. ChemSpider ID 25073663 and CAS RN 1220027-53-1 are key identifiers for this compound .
Properties
IUPAC Name |
3-[2-(2-bromo-4-tert-butylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO.ClH/c1-17(2,3)14-6-7-16(15(18)11-14)20-10-8-13-5-4-9-19-12-13;/h6-7,11,13,19H,4-5,8-10,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZMYOJDNJHKPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCC2CCCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Bromo-4-(tert-butyl)phenol Derivative
- Starting from 4-bromo-2-methylphenol or similar substituted phenols, the tert-butyl group is introduced via electrophilic aromatic substitution or by using tert-butyl-substituted phenol precursors.
- The phenol is then alkylated with a bromoethyl derivative to form the phenoxyethyl intermediate. For example, powdered potassium carbonate is used as a base in anhydrous DMF to react 4-bromo-2-methylphenol with bromoacetaldehyde dimethyl acetal or related alkylating agents at elevated temperatures (around 80-85 °C) under nitrogen atmosphere for 24 hours.
Formation of the Piperidine Ether
- The phenoxyethyl intermediate is then subjected to nucleophilic substitution with piperidine. This can be performed by reacting the alkyl bromide intermediate with piperidine in an appropriate solvent such as dichloromethane or DMF.
- The reaction is typically carried out under stirring at ambient or slightly elevated temperatures until completion.
- The product is isolated by standard work-up procedures including extraction, drying, and concentration.
Hydrochloride Salt Formation
- The free base of 3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine is treated with hydrochloric acid (HCl) in a suitable solvent like diethyl ether or ethanol to precipitate the hydrochloride salt.
- The salt is filtered, washed, and dried under vacuum to yield the pure hydrochloride form.
Representative Reaction Scheme (Summary)
| Step | Reagents and Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | 4-Bromo-2-methylphenol + tert-butylation reagents | 2-Bromo-4-(tert-butyl)phenol | Electrophilic aromatic substitution |
| 2 | 2-Bromo-4-(tert-butyl)phenol + bromoethyl derivative + K2CO3 in DMF, 85 °C, 24 h | 2-Bromo-4-(tert-butyl)phenoxyethyl bromide | Alkylation to form phenoxyethyl intermediate |
| 3 | Phenoxyethyl bromide + piperidine in CH2Cl2 or DMF | 3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine (free base) | Nucleophilic substitution |
| 4 | Free base + HCl in Et2O or EtOH | This compound | Salt formation and purification |
Research Findings and Optimization Notes
- Reaction solvents : Anhydrous DMF and dichloromethane are preferred for alkylation and nucleophilic substitution steps due to their polarity and ability to dissolve both organic and inorganic reagents efficiently.
- Bases : Potassium carbonate is commonly used to deprotonate phenols and facilitate ether formation.
- Temperature control : Elevated temperatures (80-85 °C) are necessary for efficient alkylation, but care must be taken to avoid decomposition.
- Purification : The hydrochloride salt form improves compound stability and crystallinity, facilitating purification by recrystallization.
- Yields : Reported yields for similar etherification and substitution steps range from moderate to high (60-90%), depending on reaction conditions and reagent purity.
Data Table for Key Physical and Chemical Properties
Chemical Reactions Analysis
Types of Reactions
3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: : Typically involves strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: : Can be reduced using agents like lithium aluminum hydride (LiAlH4) to form corresponding alcohols or amines.
Substitution: : The bromo group can be substituted by other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic medium.
Reduction: : Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: : Nucleophiles like amines or thiols in the presence of a base.
Major Products
The reactions can yield a range of products, such as:
Alcohols and amines from reduction reactions.
Various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride finds applications in various research fields:
Chemistry: : Used as a building block in organic synthesis, particularly in the development of novel compounds.
Biology: : Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: : Explored for its potential therapeutic properties, including its effects on neurological pathways.
Industry: : Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: : Can interact with receptors or enzymes, modulating their activity.
Pathways Involved: : May influence signaling pathways involved in cellular communication, particularly in neurological processes.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Bromo vs. tert-Butyl vs. Methyl: The tert-butyl group in the target compound confers greater steric hindrance and hydrophobicity, which may improve binding to hydrophobic pockets in target proteins but limit solubility .
Positional Isomerism :
- The 2-bromo substitution in the target compound vs. 4-bromo in its positional isomer () could alter electronic distribution (e.g., inductive effects) and intermolecular interactions, impacting receptor affinity .
Bioactivity Trends: Piperidine-ethyl-thiopyrimidinones (e.g., 6a,b) with simpler aryl groups exhibit potent antibacterial activity, suggesting that the target compound’s bromo-tert-butyl-phenoxy group may enhance selectivity against Gram-positive pathogens . Paroxetine’s fluorophenyl group highlights the piperidine scaffold’s versatility in neurological applications, though the target compound’s bromo and tert-butyl substituents may shift its pharmacological profile toward antimicrobial or antifungal uses .
Physicochemical and Regulatory Comparisons
- Regulatory Status : Safety data for the 4-bromo positional isomer () indicate standard handling protocols for halogenated piperidines, though the target compound’s unique substituents may necessitate additional toxicity profiling .
Biological Activity
3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride is a synthetic compound characterized by its complex structure, which includes a piperidine ring and a bromo-tert-butyl phenoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating various biochemical pathways and interactions with cellular targets.
- Molecular Formula : C₁₇H₂₇BrClNO
- Molecular Weight : 376.76 g/mol
- CAS Number : 1220029-64-0
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The presence of the bromine atom and the tert-butyl group enhances the compound's reactivity and binding affinity, potentially allowing it to function as an inhibitor or modulator in various biochemical pathways.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The compound's structure allows it to interfere with cell signaling pathways that promote proliferation and survival of cancer cells.
- Enzyme Modulation : The compound has been shown to interact with various enzymes, possibly affecting metabolic pathways. This modulation can lead to altered cellular responses, including apoptosis in cancerous cells.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may exhibit neuroprotective properties, potentially making this compound a candidate for further investigation in neurodegenerative diseases.
Case Studies and Research Findings
A review of the literature reveals several studies focusing on the biological activity of related compounds, which can provide insights into the potential effects of this compound:
- Study on Anticancer Properties : A study published in Molecules highlighted that derivatives similar to this compound demonstrated significant growth inhibition against various cancer cell lines, such as HT29 (human colon adenocarcinoma) and A431 (human epidermoid carcinoma) . The IC50 values for related compounds were reported to be below 100 µM, indicating potent activity.
- Enzyme Interaction Analysis : Another research article indicated that compounds with similar piperidine structures could act as inhibitors for specific enzymes involved in cancer metabolism, leading to enhanced apoptosis in treated cells .
Comparison with Related Compounds
The following table summarizes some related compounds and their notable features:
| Compound Name | CAS Number | Notable Features |
|---|---|---|
| 3-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride | 1220027-53-1 | Variation in bromine position affecting biological activity |
| 4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride | 1220029-64-0 | Similar structure but different substitution pattern |
Q & A
Q. How to resolve spectral overlaps in NMR characterization?
- Advanced NMR Methods :
- 2D COSY/TOCSY : Differentiate overlapping proton signals in piperidine and phenoxy regions .
- ¹³C DEPT : Assign quaternary carbons in tert-butyl and aromatic systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
